molecular formula C21H21N3O4 B12180478 1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one

1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one

Cat. No.: B12180478
M. Wt: 379.4 g/mol
InChI Key: UQRHJGCOENFZLJ-UHFFFAOYSA-N
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Description

1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one is a complex organic compound that features a furan ring, a piperazine ring, and an oxazole ring

Preparation Methods

The synthesis of 1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan-2-ylcarbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride to form the furan-2-ylcarbonyl compound.

    Piperazine Derivatization: The furan-2-ylcarbonyl compound is then reacted with piperazine to form the furan-2-ylcarbonylpiperazine intermediate.

    Oxazole Ring Formation: The final step involves the reaction of the furan-2-ylcarbonylpiperazine intermediate with a phenyl-substituted oxazole precursor under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

    Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form new heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting various diseases.

    Biological Research: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: Researchers use the compound to investigate its interactions with biological macromolecules and its potential as a chemical probe.

Mechanism of Action

The mechanism of action of 1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one can be compared with similar compounds such as:

    1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-methyl-1,3-oxazol-2-yl)propan-1-one: This compound has a methyl group instead of a phenyl group on the oxazole ring, which may affect its biological activity and chemical properties.

    1-[4-(Thiophen-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one: The furan ring is replaced with a thiophene ring, potentially altering its reactivity and interactions with biological targets.

    1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-thiazol-2-yl)propan-1-one: The oxazole ring is replaced with a thiazole ring, which may influence its pharmacological profile and chemical behavior.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one

InChI

InChI=1S/C21H21N3O4/c25-20(9-8-19-22-15-18(28-19)16-5-2-1-3-6-16)23-10-12-24(13-11-23)21(26)17-7-4-14-27-17/h1-7,14-15H,8-13H2

InChI Key

UQRHJGCOENFZLJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC2=NC=C(O2)C3=CC=CC=C3)C(=O)C4=CC=CO4

Origin of Product

United States

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